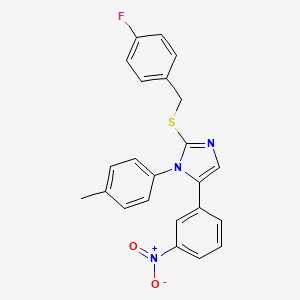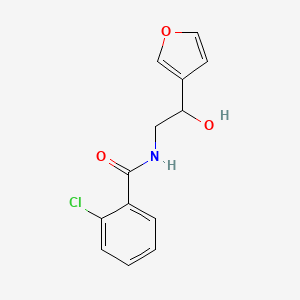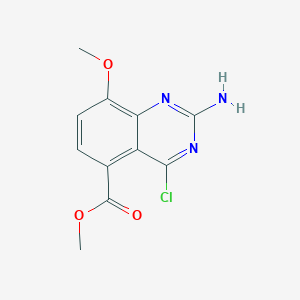
甲基2-氨基-4-氯-8-甲氧基喹唑啉-5-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate” is a chemical compound with the molecular formula C11H10ClN3O3 . It is also known by its synonyms “Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate” and "5-Quinazolinecarboxylic acid, 2-amino-4-chloro-8-methoxy-, methyl ester" .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as “Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate”, has been a topic of interest in medicinal chemistry . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinazoline scaffold .Molecular Structure Analysis
The molecular weight of “Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate” is 267.67 . The density is 1.4±0.1 g/cm3 .Chemical Reactions Analysis
Quinazoline derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . The structure-activity analysis showed that replacing the hydrogen atom at certain positions of the quinazoline skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate” has a boiling point of 506.6±60.0 °C at 760 mmHg . The melting point is not available .科学研究应用
抗疟药中的代谢
2-氨基-4-氯-8-甲氧基喹唑啉-5-羧酸甲酯及其衍生物,如 8-氨基喹啉,因其在抗疟治疗中的应用而得到了广泛的研究。这些化合物的代谢一直是重要的研究领域,因为它们的代谢产物对某些个体的红细胞可能有毒性作用,特别是那些葡萄糖-6-磷酸脱氢酶缺乏的个体。对服用标记为氚的伯氨喹(一种相关化合物)的狗进行的研究表明,排泄的代谢物包括 5-羟基-6-甲氧基-8-(4-氨基-1-甲基丁基氨基)喹啉 (5HPQ) 和其他可能形成高铁血红蛋白形成化合物的物质。这些发现强调了代谢途径的复杂性以及通过了解这些机制来开发更安全的抗疟药的潜力 (Strother 等人,1981)。
药物杂质和合成
质子泵抑制剂 (PPI) 奥美拉唑及其相关药物杂质的合成研究也涉及 2-氨基-4-氯-8-甲氧基喹唑啉-5-羧酸甲酯的衍生物。合成奥美拉唑和识别药物杂质的新方法为 PPI 的开发和对合成过程中产生的杂质的管理提供了见解。这一研究领域强调了药物合成中精度的重要性,以确保药物的安全性和有效性 (Saini 等人,2019)。
营养影响和甲基化反应
甲基化反应的营养负担,其中 2-氨基-4-氯-8-甲氧基喹唑啉-5-羧酸甲酯等化合物可能发挥作用,已在膳食要求和对健康的影响的背景下进行了探索。甲基化是一个关键的生物过程,了解其营养方面有助于通过饮食管理疾病和优化健康 (Bertolo & McBreairty,2013)。
眼部毒性和筛查指南
与 2-氨基-4-氯-8-甲氧基喹唑啉-5-羧酸甲酯相关的化合物的潜在眼部毒性,特别是在氯喹和羟氯喹等抗疟药的背景下,导致制定了筛查指南来监测和管理风险。这些指南对于确保包含此类化合物的药物安全使用至关重要,特别是考虑到毒性可能产生的严重后果 (Jones,1999)。
属性
IUPAC Name |
methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-17-6-4-3-5(10(16)18-2)7-8(6)14-11(13)15-9(7)12/h3-4H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFLNUYXZQXWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

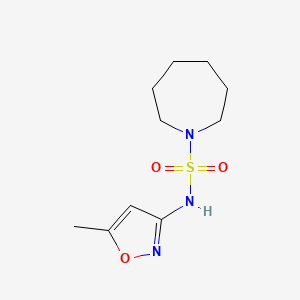


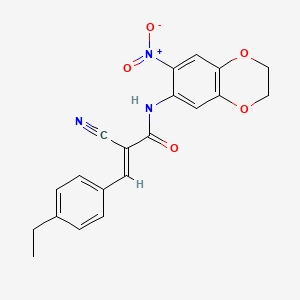
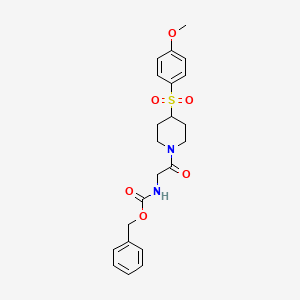
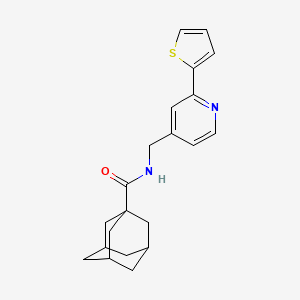
![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)
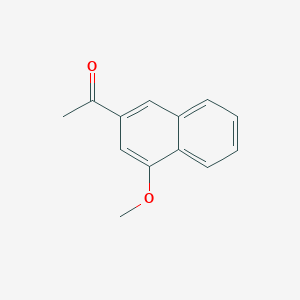
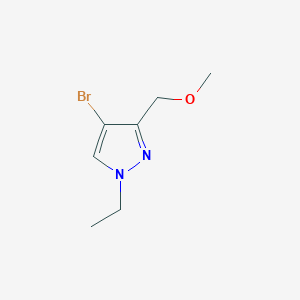
![N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2811164.png)

